Cas no 799764-07-1 (PKCζ Pseudosubstrate Inhibitor)
799764-07-1 structure
Product Name:PKCζ Pseudosubstrate Inhibitor
CAS-nummer:799764-07-1
MF:C68H130N30O9
MW:1512
CID:2090721
PubChem ID:137699841
Update Time:2025-06-08
PKCζ Pseudosubstrate Inhibitor Chemische en fysische eigenschappen
Naam en identificatie
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- ?PKCζ Pseudosubstrate Inhibitor NEW
- PKCζ Pseudosubstrate Inhibitor NEW
- L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
- CID 137699841
- PKCζ Pseudosubstrate Inhibitor
- PKC.zeta. Pseudosubstrate Inhibitor
- Pseudosubstrate Inhibitor
- PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor)
- L-Leucine, L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-
- PKCzeta Pseudosubstrate Inhibitor
- Protein Kinase Czeta Pseudosubstrate Inhibitor
- 799764-07-1
-
- Inchi: 1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1
- InChI-sleutel: SKRXKMHPFNOGGU-JBZCIANGSA-N
- LACHT: OC[C@@H](CN[C@H](CN[CH]CN[C@@H](CCC/N=C(\N)/N)CN[C@H](CNCCN[CH]C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CCCCN)=O)CCC/N=C(\N)/N)=O)CC1=CNC2C=CC=CC1=2)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)[C@@H](C)CC)N |^1:8,27|
Berekende eigenschappen
- Exacte massa: 1511.06370585g/mol
- Monoisotopische massa: 1511.06370585g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 27
- Aantal waterstofbondacceptatoren: 22
- Zware atoomtelling: 107
- Aantal draaibare bindingen: 62
- Complexiteit: 2700
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 11
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 694
- XLogP3: -8.7
Experimentele eigenschappen
- Dichtheid: 1.48±0.1 g/cm3(Predicted)
- Oplosbaarheid: DMF: 20 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 10 mg/ml
PKCζ Pseudosubstrate Inhibitor Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73554-1mg |
PKCζ Pseudosubstrate Inhibitor |
799764-07-1 | 98% | 1mg |
¥2088.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73554-5mg |
PKCζ Pseudosubstrate Inhibitor |
799764-07-1 | 98% | 5mg |
¥8176.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73554-500ug |
PKCζ Pseudosubstrate Inhibitor |
799764-07-1 | 98% | 500ug |
¥1100.00 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P912696-1mg |
PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor) |
799764-07-1 | 98% | 1mg |
¥3,148.20 | 2022-01-14 | |
| 1PlusChem | 1P01EPT9-1mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 1mg |
$239.00 | 2024-04-21 | |
| 1PlusChem | 1P01EPT9-5mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 5mg |
$905.00 | 2024-04-21 | |
| A2B Chem LLC | AX65453-1mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 1mg |
$164.00 | 2024-04-19 | |
| A2B Chem LLC | AX65453-5mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 5mg |
$683.00 | 2024-04-19 | |
| TargetMol Chemicals | T80071-500μg |
PKCζ/ι pseudosubstrate inhibitor |
799764-07-1 | 500μg |
¥ 1680 | 2024-07-24 | ||
| TargetMol Chemicals | T80071-1mg |
PKCζ/ι pseudosubstrate inhibitor |
799764-07-1 | 1mg |
¥ 3180 | 2024-07-24 |
PKCζ Pseudosubstrate Inhibitor Gerelateerde literatuur
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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